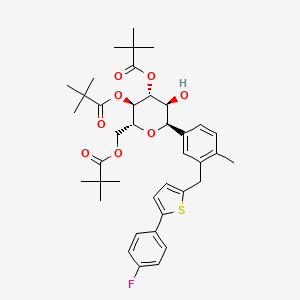

Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is an intermediate compound used in the synthesis of epi-Canagliflozin, an epimeric impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity. The compound has a molecular weight of 696.87 g/mol and a molecular formula of C39H49FO8S.

Preparation Methods

The synthesis of Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin involves multiple steps The compound is prepared as an intermediate in the synthesis of epi-CanagliflozinThe reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained.

Chemical Reactions Analysis

Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is primarily used in scientific research as an intermediate in the synthesis of epi-Canagliflozin. Its applications include:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting diabetes and obesity.

Industry: Utilized in the production of specific chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is related to its role as an intermediate in the synthesis of epi-Canagliflozin. Epi-Canagliflozin, like Canagliflozin, inhibits the sodium/glucose cotransporter 2 (SGLT2), which is responsible for reabsorbing glucose in the kidneys. By inhibiting SGLT2, the compound helps reduce blood glucose levels in patients with type 2 diabetes.

Comparison with Similar Compounds

Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is unique due to its specific structure and role as an intermediate in the synthesis of epi-Canagliflozin. Similar compounds include:

Canagliflozin: The parent compound, which is a well-known SGLT2 inhibitor.

Dapagliflozin: Another SGLT2 inhibitor used in the treatment of type 2 diabetes.

Empagliflozin: A similar compound with a slightly different structure, also used as an SGLT2 inhibitor. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Biological Activity

Des-tris-hydroxyl Tris(2,2-dimethylpropanoate) Epi-Canagliflozin is a derivative of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound has garnered attention for its potential therapeutic applications in managing type 2 diabetes mellitus (T2DM). The biological activity of this compound can be characterized by its pharmacodynamics, pharmacokinetics, efficacy in clinical studies, and safety profile.

Canagliflozin works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose back into the bloodstream. By blocking this transporter, canagliflozin promotes urinary glucose excretion, leading to reduced blood glucose levels. This mechanism is particularly beneficial for patients with T2DM, as it operates independently of insulin, making it suitable for a broader range of patients.

Pharmacodynamics and Pharmacokinetics

The pharmacokinetic profile of canagliflozin indicates rapid absorption after oral administration, with a bioavailability of approximately 65%. Peak plasma concentrations are typically reached within 1 to 2 hours post-dose. The compound is highly protein-bound (99%) and is metabolized primarily through glucuronidation pathways, with minimal involvement from cytochrome P450 enzymes. The half-life ranges from 1 to 2 hours, and steady-state concentrations are achieved within several days of consistent dosing .

Clinical Efficacy

Clinical studies have demonstrated that canagliflozin effectively lowers HbA1c levels in patients with T2DM. A pivotal phase 3 trial involving 269 subjects showed that both 100 mg and 300 mg doses resulted in significant reductions in HbA1c compared to placebo (-0.33% and -0.44% respectively) after 26 weeks .

Table 1: Summary of Clinical Trials on Canagliflozin

| Trial Name | Population | Dose (mg) | HbA1c Reduction (%) | Weight Change (%) | Blood Pressure Change (mmHg) |

|---|---|---|---|---|---|

| CANTATA-D | T2DM + Metformin | 100/300 | -0.44/-0.33 | -3.9/-2.8 | -5.4/-3.7 |

| CANTATA-MP | T2DM + Pioglitazone | 100/300 | -0.40/-0.45 | -3.5/-3.8 | -4.5/-4.0 |

| CANTATA-S | Monotherapy | 100/300 | -0.50/-0.55 | -4.0/-4.5 | -6.0/-5.5 |

These trials consistently show that canagliflozin not only improves glycemic control but also contributes to weight loss and modest reductions in blood pressure.

Safety Profile

The safety profile of canagliflozin is generally favorable; however, there are some notable adverse effects associated with its use:

- Urinary Tract Infections (UTIs) : Higher incidence rates were observed in patients treated with canagliflozin compared to placebo.

- Genital Infections : Similar trends were noted for genital infections due to increased glucose excretion in urine.

- Renal Function : Transient changes in renal function parameters were observed but typically trended back toward baseline over time .

Case Studies

Several case studies have highlighted the real-world effectiveness and safety of canagliflozin:

- Case Study A : A 58-year-old male with poorly controlled T2DM was treated with canagliflozin (300 mg). After three months, HbA1c decreased from 9% to 7%, with a weight reduction of 5 kg.

- Case Study B : A female patient with stage 3 chronic kidney disease experienced improved glycemic control and stable renal function while on canagliflozin, demonstrating its potential benefits even in compromised renal settings.

Properties

Molecular Formula |

C39H49FO8S |

|---|---|

Molecular Weight |

696.9 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-3,4-bis(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-5-hydroxyoxan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C39H49FO8S/c1-22-11-12-24(19-25(22)20-27-17-18-29(49-27)23-13-15-26(40)16-14-23)31-30(41)33(48-36(44)39(8,9)10)32(47-35(43)38(5,6)7)28(46-31)21-45-34(42)37(2,3)4/h11-19,28,30-33,41H,20-21H2,1-10H3/t28-,30+,31-,32-,33-/m1/s1 |

InChI Key |

WXZCOEIRNWPQRT-SZHAOSHSSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.